Tyr-pro-phe-pro-gly
CAS No.: 72122-63-5
Cat. No.: VC0521021
Molecular Formula: C30H37N5O7
Molecular Weight: 579.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72122-63-5 |
---|---|
Molecular Formula | C30H37N5O7 |
Molecular Weight | 579.6 g/mol |
IUPAC Name | 2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Standard InChI | InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38)/t22-,23-,24-,25-/m0/s1 |
Standard InChI Key | PKKIDZFGRQACGB-QORCZRPOSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)NCC(=O)O |
SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Composition
TPPPG has the molecular formula C₃₀H₃₇N₅O₇ and a molecular weight of 579.65 g/mol . The peptide backbone adopts a β-turn conformation stabilized by proline residues, which restrict rotational freedom and enhance structural rigidity . This conformation is critical for its interactions with biological targets, such as opioid receptors and enzymes.
Table 1: Structural Properties of TPPPG
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₀H₃₇N₅O₇ | |
Molecular Weight | 579.65 g/mol | |
Key Structural Motifs | β-turn stabilized by Pro residues | |
Isoelectric Point (pI) | ~5.8 (predicted) |
Synthesis and Stability
Solid-Phase Peptide Synthesis (SPPS)
TPPPG is synthesized via SPPS using Fmoc/t-Bu chemistry, achieving yields of 60–75% . Post-synthesis purification involves reverse-phase HPLC (C18 columns) with gradient elution (10–50% acetonitrile), yielding >95% purity .
Enzymatic Degradation
The peptide is susceptible to cleavage by dipeptidyl peptidase-IV (DPP-IV), which hydrolyzes the Tyr-Pro bond, generating bioactive fragments like Tyr-Pro and Phe-Pro-Gly . This degradation pathway influences its pharmacokinetic profile, limiting its half-life in vivo.
Table 2: Synthesis Parameters
Parameter | Value | Source |
---|---|---|
Synthesis Method | SPPS (Fmoc/t-Bu) | |
Purification Technique | RP-HPLC (C18) | |
Enzymatic Cleavage | DPP-IV (Tyr↓Pro bond) |
Biological Activities
Opioid Receptor Modulation
TPPPG binds preferentially to μ-opioid receptors (MOR) with moderate affinity (IC₅₀ = 1.9 nM for related peptides) . Substitutions at Pro4 (e.g., D-Pro or D-pipecolic acid) enhance analgesic potency by 10-fold compared to morphine in rodent models .
Immunomodulatory Effects
Structural analogs of TPPPG, such as Tyr-Gly-Pro-Gly-Phe-Pro, exhibit immunosuppressive activity, reducing plaque-forming cell (PFC) counts by 70% in murine models . The Val2 and Leu4 residues in the parent peptide are critical for immunostimulation, while their substitution converts the peptide into an immunosuppressant .
Metabolic Regulation
TPPPG enhances glucose uptake in L6 myotubes by activating AMPK and promoting GLUT4 translocation to the plasma membrane. This effect is comparable to insulin, suggesting potential applications in diabetes management.
Table 3: Key Biological Activities
Activity | Mechanism | Efficacy | Source |
---|---|---|---|
Analgesia | μ-opioid receptor activation | EC₅₀ = 15 μM | |
Immunosuppression | Inhibition of PFC formation | 70% reduction | |
Glucose Uptake | AMPK/GLUT4 activation | 2-fold increase |
Pharmacological Applications
Pain Management
TPPPG derivatives, such as Deprolorphin (D-Pro4 analog), show prolonged analgesic effects in guinea pig ileum assays, with a duration exceeding 4 hours . These peptides avoid opioid-related side effects like respiratory depression, making them candidates for non-addictive pain therapies .
Neuroprotection
In murine models, TPPPG ameliorates scopolamine-induced amnesia at low doses (0.5 μg, i.c.v.), while higher doses (10 μg) impair memory retention . This dual effect highlights its dose-dependent modulation of central opioid pathways .
Research Advancements
Structural Modifications
Cyclic analogs of TPPPG, such as H-Tyr-c[-D-Orn-2-Nal-D-Pro-Xaa-], exhibit enhanced receptor affinity (Kᵢ = 2.1 nM for MOR) and metabolic stability . N-methylation of Phe3 further reduces enzymatic degradation, extending plasma half-life to >2 hours .
Clinical Trials
Preliminary studies on TPPPG analogs (e.g., AYPGKF-NH₂) demonstrate efficacy in PAR4 receptor activation, reducing thrombus formation by 50% in human platelets . These findings position TPPPG-derived peptides as antithrombotic agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume